2(5H)-Furanone, 5-hydroxy-5-(1-methylethenyl)-
Overview
Description
2(5H)-Furanone, 5-hydroxy-5-(1-methylethenyl)- is an organic compound with a unique structure that includes a furanone ring substituted with a hydroxy group and an isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-hydroxy-5-(1-methylethenyl)- typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of hydroxy acids or esters that undergo intramolecular cyclization to form the furanone ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-hydroxy-5-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 5-hydroxy-5-(1-methylethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2(5H)-Furanone, 5-hydroxy-5-(1-methylethenyl)- exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-hydroxy-5-methyl-: Similar structure but lacks the isopropenyl group.
2(5H)-Furanone, 5-hydroxy-5-ethyl-: Similar structure with an ethyl group instead of an isopropenyl group.
2(5H)-Furanone, 5-hydroxy-5-propyl-: Similar structure with a propyl group instead of an isopropenyl group.
Uniqueness
The presence of the isopropenyl group in 2(5H)-Furanone, 5-hydroxy-5-(1-methylethenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming more complex derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-hydroxy-5-prop-1-en-2-ylfuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(2)7(9)4-3-6(8)10-7/h3-4,9H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAINVTIQNBIOEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(C=CC(=O)O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938444 | |
Record name | 5-Hydroxy-5-(prop-1-en-2-yl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-87-4 | |
Record name | 5-Hydroxy-5-(prop-1-en-2-yl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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